6-O-Methyl Mycophenolic Acid Methyl Ester
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Overview
Description
6-O-Methyl Mycophenolic Acid Methyl Ester is a derivative of mycophenolic acid, a compound known for its immunosuppressive properties. This compound is characterized by its molecular formula C19H24O6 and a molecular weight of 348.39 g/mol . It is primarily used in scientific research due to its biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Methyl Mycophenolic Acid Methyl Ester typically involves the esterification of mycophenolic acid. The process includes the reaction of mycophenolic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is monitored until the completion, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions: 6-O-Methyl Mycophenolic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
6-O-Methyl Mycophenolic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for method development and validation.
Mechanism of Action
The mechanism of action of 6-O-Methyl Mycophenolic Acid Methyl Ester involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides. This inhibition leads to a reduction in the proliferation of lymphocytes, thereby exerting immunosuppressive effects. Additionally, it may activate the Akt-mTOR-S6K pathway, contributing to its antiviral properties .
Comparison with Similar Compounds
Mycophenolic Acid: The parent compound, known for its immunosuppressive activity.
Mycophenolate Mofetil: A prodrug of mycophenolic acid, used in organ transplantation to prevent rejection.
Mycophenolate Sodium: Another derivative used for similar therapeutic purposes.
Uniqueness: 6-O-Methyl Mycophenolic Acid Methyl Ester is
Properties
IUPAC Name |
methyl (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-11(7-9-15(20)22-3)6-8-13-17(23-4)12(2)14-10-25-19(21)16(14)18(13)24-5/h6H,7-10H2,1-5H3/b11-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVANKLHHLOSMS-IZZDOVSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465263 |
Source
|
Record name | methyl (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60435-90-7 |
Source
|
Record name | methyl (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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